Lipophilicity Advantage Over the Methyl Ester Congener
The ethyl ester exhibits a significantly higher computed lipophilicity (XLogP = 4.1) compared to the methyl ester analog (LogP = 3.37) . An increase of approximately 0.73 log unit corresponds to roughly a five‑fold higher partition coefficient, which can translate into improved passive membrane permeability and potentially better oral bioavailability in lead‑optimization programs.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.1 |
| Comparator Or Baseline | Methyl naphtho[1,2-b]furan-2-carboxylate, LogP = 3.37 |
| Quantified Difference | ΔLogP ≈ 0.73 |
| Conditions | Computed values (Chem960 XLogP for target; Chemsrc LogP for comparator) |
Why This Matters
The higher lipophilicity of the ethyl ester can reduce the need for structural modifications aimed at improving membrane permeability, accelerating hit‑to‑lead timelines.
